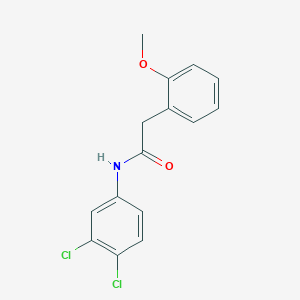![molecular formula C11H15ClN2O3S B5884836 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide, commonly known as CES, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CES belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of CES is not fully understood. However, studies have shown that CES can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. CES has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
Biochemical and Physiological Effects:
CES has been found to have several biochemical and physiological effects. In vitro studies have shown that CES can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). CES has also been found to induce apoptosis in cancer cells by activating caspases. In addition, CES has been found to reduce oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of CES is its high purity, which makes it suitable for use in lab experiments. CES is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one of the limitations of CES is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research related to CES. One area of research is the development of anti-inflammatory drugs based on CES. Another area of research is the development of anticancer drugs based on CES. In addition, there is a need for further research to understand the mechanism of action of CES and its potential applications in the treatment of neurodegenerative disorders. Finally, there is a need for research to improve the solubility of CES in water, which can make it more suitable for use in certain experiments.
合成方法
The synthesis of CES involves the reaction of N-ethyl-N-methylglycine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain CES in its pure form.
科学研究应用
CES has been found to have potential applications in research related to inflammation, cancer, and neurological disorders. Inflammation is a complex biological process that plays a critical role in the body's response to injury and infection. Studies have shown that CES can inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation. This makes CES a promising candidate for the development of anti-inflammatory drugs.
CES has also been found to have anticancer properties. Studies have shown that CES can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
In addition, CES has been found to have neuroprotective effects. Studies have shown that CES can protect neurons from oxidative stress and reduce inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUWDACDULOMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

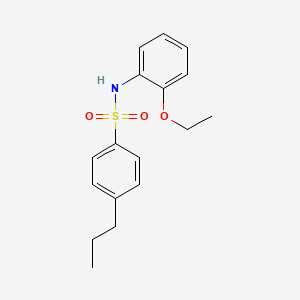
![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
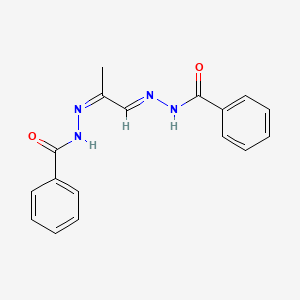
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
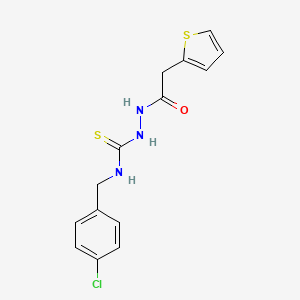
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
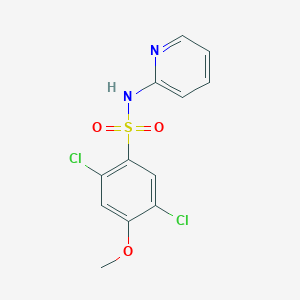
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
